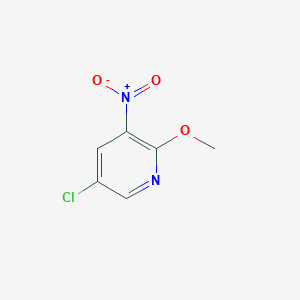

5-Chloro-2-methoxy-3-nitropyridine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-chloro-2-methoxy-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c1-12-6-5(9(10)11)2-4(7)3-8-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHWUNVJRITHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650096 | |

| Record name | 5-Chloro-2-methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22353-52-2 | |

| Record name | 5-Chloro-2-methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-methoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-methoxy-3-nitropyridine, a key chemical intermediate with the CAS number 22353-52-2.[1] This document details its chemical and physical properties, provides a representative experimental protocol for its synthesis, and explores its significant applications in the fields of medicinal chemistry and agrochemical development. Particular emphasis is placed on its role as a versatile building block in the synthesis of bioactive molecules, including kinase inhibitors. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. The presence of a chloro, a methoxy, and a nitro group on the pyridine ring imparts specific reactivity and properties to the molecule, making it a valuable precursor in organic synthesis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 22353-52-2 | [1] |

| Molecular Formula | C6H5ClN2O3 | |

| Molecular Weight | 188.57 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 78-80 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in many organic solvents | |

| SMILES | COC1=NC(=C(C=C1)--INVALID-LINK--[O-])Cl | |

| InChI | InChI=1S/C6H5ClN2O3/c1-12-5-3-2-4(9(10)11)6(7)8-5/h2-3H,1H3 |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from more readily available pyridine derivatives. A common strategy involves the nitration of a substituted pyridine, followed by chlorination and methoxylation. The following is a representative experimental protocol based on general procedures for the synthesis of similar nitropyridine compounds.

Experimental Protocol: A Representative Synthesis

This protocol is a generalized procedure and may require optimization based on laboratory conditions and available starting materials.

Step 1: Nitration of 2-amino-5-chloropyridine

-

To a stirred solution of concentrated sulfuric acid, cool to 0°C in an ice bath.

-

Slowly add 2-amino-5-chloropyridine to the cooled sulfuric acid, maintaining the temperature below 10°C.

-

To this mixture, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain 2-amino-5-chloro-3-nitropyridine.

Step 2: Diazotization and Chlorination

-

Suspend 2-amino-5-chloro-3-nitropyridine in an aqueous solution of hydrochloric acid.

-

Cool the suspension to 0-5°C in an ice-salt bath.

-

Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C.

-

Stir the resulting diazonium salt solution at low temperature for a short period.

-

In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

-

Slowly add the diazonium salt solution to the copper(I) chloride solution. Effervescence should be observed.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,5-dichloro-3-nitropyridine.

Step 3: Methoxylation

-

Dissolve 2,5-dichloro-3-nitropyridine in methanol.

-

To this solution, add a solution of sodium methoxide in methanol.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceuticals, particularly in the development of kinase inhibitors. The reactivity of the chloro and nitro groups allows for diverse chemical modifications, making it a versatile scaffold for building complex molecules with desired biological activities.

Role as an Intermediate in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Small molecule kinase inhibitors are a major focus of modern drug discovery. The substituted pyridine core is a common motif in many approved kinase inhibitor drugs.

The chloro group at the 5-position and the nitro group at the 3-position of this compound activate the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various amine-containing fragments, which are often key pharmacophoric elements in kinase inhibitors that interact with the hinge region of the ATP-binding site.

Glycogen Synthase Kinase-3 (GSK-3) Inhibitors

One notable application of nitropyridine derivatives is in the synthesis of inhibitors for Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in several diseases, including Alzheimer's disease, type 2 diabetes, and some cancers.[2][3][4][5][6][7] While a direct synthesis of a specific GSK-3 inhibitor from this compound is not explicitly detailed in the provided search results, the general synthetic strategies for related compounds suggest its potential as a starting material. For instance, a novel series of pyrazolo[3,4-b]pyridines has been identified as potent GSK-3 inhibitors.[4] The synthesis of such heterocyclic systems often involves the reaction of a substituted chloropyridine with a hydrazine derivative, followed by cyclization.

General Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The key reaction enabling the use of this compound as a synthetic intermediate is Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic attack, particularly at positions ortho and para to it.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Table 2: Hazard and Precautionary Statements

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate for researchers and professionals in drug discovery and development. Its specific substitution pattern allows for strategic synthetic manipulations, primarily through nucleophilic aromatic substitution, to generate a diverse range of complex molecules. Its utility as a precursor for potent kinase inhibitors highlights its importance in medicinal chemistry. Proper understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.

References

- 1. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and biological evaluation of 5-benzylidene-2-iminothiazolidin-4-ones as selective GSK-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of 5-Chloro-2-methoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of the chemical compound 5-Chloro-2-methoxy-3-nitropyridine. The information is presented to be a valuable resource for professionals in research, scientific analysis, and drug development.

Core Physical and Chemical Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅ClN₂O₃ | |

| Molecular Weight | 188.57 g/mol | |

| Physical Form | Solid (often a white or off-white powder) | |

| CAS Number | 22353-52-2 |

Note: Specific values for melting point, boiling point, and solubility of this compound are not consistently reported in publicly available scientific literature. The physical form is based on information from commercial suppliers.

Experimental Protocols for Physical Property Determination

The following are detailed, generalized experimental protocols that can be employed to determine the key physical properties of this compound. These methods are standard in organic chemistry laboratories.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Principle: The temperature at which the solid phase of a substance transitions to the liquid phase at atmospheric pressure is its melting point. Pure crystalline solids typically exhibit a sharp melting point range of 1-2°C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is completely dry and in a fine powdered form. If necessary, grind the crystals using a mortar and pestle.[1]

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.[1]

-

Tap the sealed end of the capillary tube gently on a hard surface to ensure the sample is tightly packed at the bottom.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (if a preliminary rough measurement has been made).

-

Decrease the heating rate to 1-2°C per minute as the temperature approaches the melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[1]

Determination of Boiling Point

For liquid samples, the boiling point is a key physical constant.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube or a small test tube with a side arm

-

Thermometer

-

Capillary tube (sealed at one end)

-

Heating mantle or oil bath

Procedure:

-

Place a small volume (a few milliliters) of the liquid sample into the Thiele tube or a small test tube.

-

Invert a capillary tube (sealed end up) and place it into the liquid.

-

Gently heat the apparatus.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous and rapid stream of bubbles is observed, stop heating.

-

The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[2]

Determination of Solubility

Understanding the solubility of a compound is crucial for its application in various experimental and developmental processes.

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethylformamide).[3][4]

Procedure:

-

Add a small, measured amount of this compound (e.g., 10 mg) to a test tube.[5]

-

Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.[5]

-

Vigorously agitate the mixture for a set period (e.g., 1-2 minutes). A vortex mixer can be used for this purpose.

-

Visually inspect the solution to determine if the solid has dissolved completely. If it has, the compound is soluble in that solvent under these conditions.

-

If the solid has not dissolved, the process can be repeated with gentle heating, noting any changes in solubility with temperature.

-

Repeat the procedure with a range of polar and non-polar solvents to establish a solubility profile.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized chemical compound, a process that would be applicable to this compound.

Caption: Workflow for the Characterization of a Chemical Compound.

References

5-Chloro-2-methoxy-3-nitropyridine chemical structure

An In-depth Technical Guide to 5-Chloro-2-methoxy-3-nitropyridine

Abstract

This compound is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of chloro, methoxy, and nitro groups on the pyridine core imparts a versatile reactivity profile, establishing it as a crucial intermediate for the synthesis of more complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed synthesis protocols, and key applications in research and drug development.

Chemical Structure and Properties

This compound is an aromatic heterocyclic compound. The pyridine ring is substituted with a chlorine atom at position 5, a methoxy group at position 2, and a nitro group at position 3. This substitution pattern is critical to its chemical behavior, particularly in nucleophilic aromatic substitution and reduction reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 22353-52-2[1] |

| Molecular Formula | C₆H₅ClN₂O₃ |

| Molecular Weight | 188.57 g/mol [2][3] |

| Appearance | Off-white to pale yellow crystalline powder |

| Melting Point | 78-80 °C |

| Solubility | Soluble in methanol, acetone, and methylene chloride. Insoluble in water. |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure regioselectivity and high yield. A common synthetic route starts from 2-amino-5-chloropyridine.

Experimental Protocol: A Generalized Synthesis Route

Step 1: Nitration of 2-Amino-5-chloropyridine

-

Materials: 2-Amino-5-chloropyridine, concentrated sulfuric acid (H₂SO₄), fuming nitric acid (HNO₃).

-

Procedure:

-

In a reaction vessel equipped with a stirrer and cooling bath, slowly add 2-amino-5-chloropyridine to concentrated sulfuric acid while maintaining the temperature below 10°C.

-

Once dissolution is complete, cool the mixture to 0-5°C.

-

Slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

-

Work-up:

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the product, 2-amino-5-chloro-3-nitropyridine.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Step 2: Diazotization and Hydrolysis to form 5-Chloro-2-hydroxy-3-nitropyridine

-

Materials: 2-amino-5-chloro-3-nitropyridine, hydrochloric acid (HCl), sodium nitrite (NaNO₂), water.

-

Procedure:

-

Suspend the 2-amino-5-chloro-3-nitropyridine from the previous step in an aqueous solution of hydrochloric acid.

-

Cool the suspension to 0-5°C.

-

Add a solution of sodium nitrite in water dropwise, maintaining the low temperature to form the diazonium salt.

-

After the addition, gently warm the mixture and hold at an elevated temperature (e.g., 50-60°C) to facilitate the hydrolysis of the diazonium salt to the hydroxyl group.

-

-

Work-up:

-

Cool the reaction mixture to room temperature to allow the product, 5-Chloro-2-hydroxy-3-nitropyridine, to precipitate.

-

Filter the solid, wash thoroughly with water, and dry. The product has a melting point of 232-236 °C.

-

Step 3: Methylation to form this compound

-

Materials: 5-Chloro-2-hydroxy-3-nitropyridine, a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide), a base (e.g., potassium carbonate or sodium hydride), and a polar aprotic solvent (e.g., DMF or acetone).

-

Procedure:

-

Dissolve or suspend 5-Chloro-2-hydroxy-3-nitropyridine in the chosen solvent.

-

Add the base portion-wise at room temperature.

-

Add the methylating agent dropwise, maintaining the temperature.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

-

Applications in Research and Drug Development

This compound serves as a versatile building block in medicinal and agricultural chemistry.[4][5] The functional groups on the pyridine ring provide multiple reaction sites for constructing more complex molecular architectures.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group and the pyridine nitrogen activates the chlorine atom at the 5-position for nucleophilic substitution, allowing for the introduction of various nucleophiles (e.g., amines, thiols).

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This resulting 3-amino-5-chloro-2-methoxypyridine is a valuable intermediate for synthesizing fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are prevalent in many pharmacologically active compounds.

-

Precursor for Bioactive Molecules: Nitropyridine derivatives are used as precursors in the synthesis of a wide range of biologically active molecules, including antitumor, antiviral, and anti-neurodegenerative agents.[6] They are key starting materials for insecticides and compounds with antimalarial activity.[6]

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and quality control of this compound.

Table 2: Spectroscopic Data Summary

| Technique | Characteristic Data |

| ¹H NMR | Expected signals for two aromatic protons on the pyridine ring and a singlet for the methoxy group protons (-OCH₃). |

| ¹³C NMR | Expected signals corresponding to the five unique carbon atoms of the pyridine ring and one for the methoxy group carbon. |

| IR Spectroscopy | Characteristic absorption bands for C-Cl, C-O (ether), and asymmetric/symmetric N-O stretching of the nitro group. |

| Mass Spectrometry | Molecular ion peak (M+) corresponding to the exact mass of the molecule (C₆H₅ClN₂O₃). |

Workflow and Logical Diagrams

The following diagrams illustrate the synthesis and application pathways for this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated area or fume hood. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

- 1. 22353-52-2|this compound|BLD Pharm [bldpharm.com]

- 2. 2-Chloro-3-methoxy-5-nitropyridine | C6H5ClN2O3 | CID 23456152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Chloro-2-methoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Chloro-2-methoxy-3-nitropyridine, a key intermediate in synthetic organic chemistry. This document details its molecular characteristics and outlines a plausible synthetic pathway, offering valuable insights for its application in research and development, particularly in the synthesis of novel pharmaceutical and agrochemical compounds.

Core Molecular and Physical Characteristics

This compound is a substituted pyridine derivative with the chemical formula C₆H₅ClN₂O₃. Its structure incorporates a pyridine ring functionalized with a chloro, a methoxy, and a nitro group, bestowing upon it a unique reactivity profile that is advantageous for various chemical transformations.

The key quantitative data for this compound are summarized in the table below, providing a clear reference for experimental design and chemical handling.

| Property | Value |

| Molecular Weight | 188.57 g/mol |

| Chemical Formula | C₆H₅ClN₂O₃ |

| CAS Number | 22353-52-2 |

| Appearance | Solid |

| Purity | Typically ≥98% |

Synthetic Pathway and Experimental Protocol

Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Experimental Protocol: Chlorination of 2-Methoxy-3-nitropyridine

This protocol is a hypothetical procedure based on common chlorination reactions of aromatic heterocycles.

Materials:

-

2-Methoxy-3-nitropyridine

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard work-up and purification equipment (e.g., rotary evaporator, chromatography column, silica gel, appropriate solvents)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxy-3-nitropyridine (1 equivalent).

-

Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material.

-

Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired this compound.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.

Applications in Research and Drug Development

This compound serves as a versatile building block in the synthesis of more complex molecules. The presence of the chloro, methoxy, and nitro groups at specific positions on the pyridine ring allows for a variety of chemical modifications.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the pyridine ring, making the chloro substituent susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of functional groups at the 5-position.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This opens up possibilities for creating a diverse library of compounds for screening in drug discovery programs.

-

Cross-Coupling Reactions: The chloro substituent can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-nitrogen bonds, respectively.

The strategic placement of these functional groups makes this compound an attractive starting material for the synthesis of compounds with potential biological activity. While no specific signaling pathways involving this compound have been identified in the reviewed literature, its utility as a synthetic intermediate suggests its role in the development of molecules that could potentially modulate various biological targets.

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physicochemical properties. While detailed experimental protocols for its synthesis are not extensively published, established synthetic methodologies provide a clear path for its preparation. Its unique structural features make it a key component in the synthetic chemist's toolbox for the construction of complex molecules with potential applications in the pharmaceutical and agrochemical industries. Further research into the biological activities of derivatives of this compound could unveil novel therapeutic agents.

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a feasible synthetic pathway for 5-Chloro-2-methoxy-3-nitropyridine, a valuable substituted pyridine derivative for potential applications in pharmaceutical and agrochemical research. The core of this synthesis involves the regioselective nitration of a commercially available precursor, 5-chloro-2-methoxypyridine. This document provides a comprehensive overview of the synthesis, including a proposed experimental protocol, relevant quantitative data from analogous reactions, and a visual representation of the synthetic pathway.

Proposed Synthesis Pathway

The most direct and plausible route for the synthesis of this compound is the electrophilic nitration of 5-chloro-2-methoxypyridine. The starting material is readily accessible from commercial suppliers.

The regioselectivity of the nitration is directed by the existing substituents on the pyridine ring. The methoxy group (-OCH₃) at the 2-position is an activating group and directs electrophilic substitution to the ortho and para positions (positions 3 and 5). The chloro group (-Cl) at the 5-position is a deactivating group but also directs ortho and para (positions 4 and 6). The activating effect of the methoxy group is stronger, and therefore, the nitration is anticipated to occur predominantly at the 3-position, which is ortho to the methoxy group.

Experimental Protocol

While a specific protocol for the nitration of 5-chloro-2-methoxypyridine is not extensively documented in publicly available literature, the following procedure is adapted from established methods for the nitration of substituted aromatic compounds. Researchers should perform small-scale trials to optimize reaction conditions.

Reaction: Nitration of 5-chloro-2-methoxypyridine

Reagents and Materials:

-

5-chloro-2-methoxypyridine

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Preparation of the Nitrating Mixture: In a clean, dry flask, carefully and slowly add a 1:1 molar ratio of concentrated nitric acid to concentrated sulfuric acid, while cooling the mixture in an ice bath. This mixture should be prepared fresh before use.

-

Reaction Setup: In a separate round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-2-methoxypyridine in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice bath.

-

Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 5-chloro-2-methoxypyridine, maintaining the internal temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-5 °C) for a specified time (e.g., 1-3 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: The resulting aqueous solution will be strongly acidic. Neutralize it carefully by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Quantitative Data

| Starting Material | Nitrating Agent | Product | Yield (%) | Reference |

| 2,6-dichloropyridine | H₂SO₄ / HNO₃ | 2,6-dichloro-3-nitropyridine | Not specified | U.S. Patent 7,256,295 B2 |

| 2-amino-5-chloropyridine | H₂SO₄ / H₂O₂ | 5-chloro-2-nitropyridine | 71% | ChemicalBook |

| 2-aminopyridine | H₂SO₄ / HNO₃ then NaNO₂ | 2-hydroxy-5-nitropyridine | Not specified | CN112745259A |

| 3-picoline | H₂SO₄ / HNO₃ | 3-methyl-5-nitropyridine | Not specified | CN101648907A |

Visualization of the Synthesis Pathway

The following diagram illustrates the proposed synthesis pathway for this compound.

Caption: Proposed synthesis of this compound via nitration.

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Caption: Step-by-step workflow for the synthesis and purification.

An In-depth Technical Guide to 5-Chloro-2-methoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-2-methoxy-3-nitropyridine, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical properties, synthesis, and applications, with a focus on its role in the development of novel bioactive molecules.

Chemical Identity and Properties

This compound is a substituted pyridine derivative with the chemical formula C₆H₅ClN₂O₃. Its International Union of Pure and Applied Chemistry (IUPAC) name is this compound, and it is identified by the CAS Number 22353-52-2[1][2]. The strategic placement of the chloro, methoxy, and nitro groups on the pyridine ring imparts a unique reactivity profile, making it a versatile building block in organic synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 22353-52-2 | [1][2] |

| Molecular Formula | C₆H₅ClN₂O₃ | [2] |

| Molecular Weight | 188.57 g/mol | |

| Physical Form | Solid or liquid | |

| Purity | ≥95% | [2][3] |

| Storage Temperature | Inert atmosphere, room temperature | |

| InChI | 1S/C6H5ClN2O3/c1-12-6-5(9(10)11)2-4(7)3-8-6/h2-3H,1H3 | |

| InChIKey | HJHWUNVJRITHTQ-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound can be approached through various synthetic routes. A common strategy involves the preparation of a precursor, 5-chloro-2-hydroxy-3-nitropyridine, followed by methylation.

Experimental Protocol for the Synthesis of 5-Chloro-2-hydroxy-3-nitropyridine

This protocol is based on the synthesis of the hydroxy precursor, which can then be methylated to yield the target compound.

Materials:

-

2-Amino-5-chloropyridine

-

Concentrated sulfuric acid

-

Sodium nitrite

-

Pure nitric acid

-

Ice water

-

Deionized water

Procedure:

-

Slowly add 321 g of 2-amino-5-chloropyridine to 1.25 L of concentrated sulfuric acid with continuous stirring until the solid is completely dissolved.[4]

-

At a temperature of 40°C to 45°C, slowly add a solution of 172.5 g of sodium nitrite dissolved in 240 mL of water. Continue stirring for 15 minutes.[4]

-

Slowly add 125 mL of pure nitric acid dropwise over 40 minutes, maintaining the temperature at 50°C.[4]

-

Maintain the reaction mixture at 55°C for 1 hour.[4]

-

Quench the reaction by pouring the mixture into 5 kg of ice water.[4]

-

Collect the yellow precipitate by filtration.[4]

-

Wash the solid thoroughly with deionized water.[4]

-

Dry the product at 60°C to obtain 5-chloro-2-hydroxy-3-nitropyridine. The reported yield is 80.5%, with a melting point of 229°C to 231°C.[4]

Conceptual Methylation of 5-Chloro-2-hydroxy-3-nitropyridine

While a specific literature protocol for the methylation of 5-chloro-2-hydroxy-3-nitropyridine to this compound was not found in the immediate search, a general synthetic approach would involve the use of a methylating agent. The following diagram illustrates the conceptual workflow for the synthesis of the target compound.

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

Substituted nitropyridines are valuable intermediates in the synthesis of a wide range of bioactive molecules, including pharmaceuticals and agrochemicals.[5][6] The nitro group can be reduced to an amino group, which can then be further functionalized, while the chloro and methoxy groups can influence the molecule's reactivity and pharmacokinetic properties.

Nitropyridine derivatives have been utilized in the synthesis of compounds with a variety of biological activities, including:

The versatility of nitropyridines as synthetic precursors makes them important tools for medicinal chemists in the discovery of new therapeutic agents.[7]

General Reaction Pathway for Further Functionalization

This compound serves as a scaffold for the introduction of further chemical diversity. A key transformation is the reduction of the nitro group to an amine, which opens up a plethora of subsequent reactions.

Caption: General reaction pathway for the functionalization of this compound.

Safety Information

This compound should be handled with care in a laboratory setting. The following hazard statements are associated with this compound: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

- 1. 22353-52-2|this compound|BLD Pharm [bldpharm.com]

- 2. This compound, CasNo.22353-52-2 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 3. Search Results - AK Scientific [aksci.com]

- 4. 5-Chloro-2-hydroxy-3-nitropyridine | 21427-61-2 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of 5-Chloro-2-methoxy-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 5-Chloro-2-methoxy-3-nitropyridine (CAS No. 22353-52-2). Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from established principles of spectroscopy and comparative analysis with structurally related compounds. This guide also outlines the standard experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.2 - 8.4 | d | 1H | H-6 |

| ~ 7.4 - 7.6 | d | 1H | H-4 |

| ~ 4.0 - 4.2 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 165 | C-2 |

| ~ 150 - 155 | C-5 |

| ~ 140 - 145 | C-6 |

| ~ 135 - 140 | C-3 |

| ~ 115 - 120 | C-4 |

| ~ 55 - 60 | -OCH₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1600 - 1580 | Medium to Strong | C=N stretching (pyridine ring) |

| 1550 - 1500 | Strong | Asymmetric NO₂ stretch |

| 1470 - 1440 | Medium | Aromatic C=C stretch |

| 1350 - 1300 | Strong | Symmetric NO₂ stretch |

| 1250 - 1200 | Strong | Asymmetric C-O-C stretch |

| 1050 - 1000 | Medium | Symmetric C-O-C stretch |

| 850 - 750 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 188/190 | High (M⁺, M⁺+2) | Molecular ion |

| 173/175 | Medium | [M - CH₃]⁺ |

| 158/160 | Medium | [M - NO]⁺ |

| 142/144 | High | [M - NO₂]⁺ |

| 112 | Medium | [M - NO₂ - Cl]⁺ |

| 76 | Medium | [C₄H₂N]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer, often via a direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation from any impurities.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A logical workflow for the spectroscopic analysis of an organic compound.

The Nitro Group in 5-Chloro-2-methoxy-3-nitropyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the nitro group in 5-Chloro-2-methoxy-3-nitropyridine, a key building block in medicinal chemistry and organic synthesis. The document elucidates the electronic effects of the nitro group on the pyridine ring, detailing its role in activating the molecule for various transformations. Key reactions, including nucleophilic aromatic substitution and nitro group reduction, are discussed in detail. This guide furnishes experimental protocols, quantitative data from analogous systems, and visual diagrams of reaction mechanisms and workflows to serve as a practical resource for laboratory and development settings.

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest in the synthesis of complex organic molecules, particularly in the realm of drug discovery. The strategic placement of the chloro, methoxy, and nitro groups on the pyridine ring imparts a unique chemical reactivity profile. The strongly electron-withdrawing nature of the nitro group at the 3-position profoundly influences the molecule's electronic properties and is the focal point of this guide. Understanding the reactivity of this functional group is paramount for its effective utilization in the synthesis of novel bioactive compounds.

Electronic Influence of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group, acting through both resonance and inductive effects. In the context of the pyridine ring, which is already electron-deficient due to the electronegativity of the nitrogen atom, the nitro group further deactivates the ring towards electrophilic attack. Conversely, and more importantly for its synthetic utility, it strongly activates the ring for nucleophilic aromatic substitution (SNAr).

The nitro group's ability to stabilize negative charge through resonance is particularly significant in the context of SNAr reactions, where a negatively charged intermediate, the Meisenheimer complex, is formed. This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack. In this compound, the nitro group is ortho to the C-2 and C-4 positions and meta to the C-5 position where the chloro leaving group is located. While the activation at the C-5 position is less direct than in ortho or para systems, the overall electron deficiency of the ring makes nucleophilic substitution at this position feasible.

Key Reactions of the Nitro Group

The reactivity of the nitro group in this compound is primarily centered around its reduction to an amino group, a transformation that opens up a plethora of synthetic possibilities for introducing further diversity into the molecular scaffold.

Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is a fundamental and widely utilized transformation in organic synthesis. This reaction dramatically alters the electronic properties of the substituent from strongly electron-withdrawing to strongly electron-donating, thereby modulating the reactivity of the pyridine ring. The resulting 3-amino-5-chloro-2-methoxypyridine is a versatile intermediate for the synthesis of a wide range of nitrogen-containing heterocycles and other bioactive molecules.

Several methods are commonly employed for the reduction of aromatic nitro groups, and the choice of reagent is often dictated by the presence of other functional groups in the molecule.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Commonly used catalysts include palladium on carbon (Pd/C) and platinum(IV) oxide (PtO₂). This method is often preferred due to the simple work-up procedure, which typically involves filtration of the catalyst. However, care must be taken as catalytic hydrogenation can also lead to the reduction of other functional groups, such as alkenes or alkynes, and may cause dehalogenation, particularly with palladium catalysts.

Table 1: Comparison of Catalytic Hydrogenation Conditions for Nitro Group Reduction

| Catalyst | Pressure | Solvent | Temperature | Typical Reaction Time | Notes |

| 10% Pd/C | 50 psi H₂ | Ethanol, Methanol, Ethyl Acetate | Room Temperature | 1-4 hours | Can cause dehalogenation. |

| PtO₂ (Adams' catalyst) | 50-70 bar H₂ | Glacial Acetic Acid, Ethanol | Room Temperature | 6-10 hours | Generally effective for pyridine ring reduction as well. |

| Raney Nickel | 50 psi H₂ | Ethanol, Methanol | Room Temperature | 2-6 hours | Often used when dehalogenation is a concern. |

Metal-mediated reductions in acidic or neutral media are robust and frequently used alternatives to catalytic hydrogenation. These methods often exhibit good chemoselectivity, leaving other reducible functional groups intact.

-

Tin(II) Chloride (SnCl₂): The reduction of aromatic nitro compounds using stannous chloride in the presence of a strong acid like concentrated hydrochloric acid is a classic and reliable method. The reaction typically proceeds at moderate temperatures and is tolerant of a wide range of functional groups.

-

Iron (Fe): The use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, or an additive like ammonium chloride, is a cost-effective and environmentally benign method for nitro group reduction.

Table 2: Common Reagents for Chemical Reduction of Aromatic Nitro Groups

| Reagent | Solvent | Additive | Temperature | Typical Reaction Time |

| SnCl₂·2H₂O | Ethanol, Concentrated HCl | - | 35-40 °C | 5-6 hours |

| Fe powder | Ethanol, Water | Acetic Acid or NH₄Cl | Reflux | 2-4 hours |

| Sodium Dithionite (Na₂S₂O₄) | Water, Methanol | - | Room Temperature to Reflux | 1-3 hours |

| Zinc (Zn) | Acetic Acid, Ethanol | - | Room Temperature to Reflux | 2-4 hours |

Experimental Protocols

The following are detailed methodologies for key experiments related to the reactivity of the nitro group in this compound. These protocols are based on established procedures for analogous compounds and may require optimization for the specific substrate.

Protocol for the Reduction of the Nitro Group using Tin(II) Chloride

This protocol is adapted from a procedure for the reduction of a structurally similar nitropyridine derivative.[1]

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (e.g., 5 M)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in concentrated hydrochloric acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add tin(II) chloride dihydrate (3.0-5.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to 35-40 °C and stir for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize the acid by the slow addition of a chilled aqueous solution of sodium hydroxide until the pH is basic (pH > 8). A precipitate of tin salts will form.

-

Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-amino-5-chloro-2-methoxypyridine.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

General Protocol for Catalytic Hydrogenation

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C) or Platinum(IV) Oxide (PtO₂)

-

Ethanol or Glacial Acetic Acid

-

Hydrogenation vessel (e.g., Parr shaker)

-

Source of hydrogen gas

-

Celite®

Procedure:

-

In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol for Pd/C, glacial acetic acid for PtO₂).

-

Carefully add the catalyst (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel and purge it several times with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.

-

If the solvent is acidic (e.g., acetic acid), neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

-

Concentrate the organic solution under reduced pressure to yield the crude amine.

-

Purify the product as necessary.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and a general experimental workflow.

References

The Enigmatic Potential of 5-Chloro-2-methoxy-3-nitropyridine Derivatives: A Field Awaiting Exploration

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a perpetual endeavor in the scientific community. Within the vast landscape of heterocyclic chemistry, pyridine scaffolds have consistently emerged as privileged structures in drug discovery, forming the core of numerous approved drugs.[1] The strategic functionalization of the pyridine ring with various substituents allows for the fine-tuning of physicochemical properties and biological activities. One such scaffold, 5-chloro-2-methoxy-3-nitropyridine, presents a unique combination of electronic and steric features that suggests a rich, yet largely untapped, potential for medicinal chemistry. This technical guide aims to synthesize the currently available information on its derivatives and, more importantly, to highlight the significant gaps in knowledge that represent fertile ground for future research.

While direct and extensive studies on the biological activities of this compound derivatives are notably scarce in publicly available literature, an analysis of related structures provides a compelling rationale for their investigation. The presence of a chloro group, a methoxy group, and a nitro group on the pyridine ring suggests the possibility of diverse biological activities, including but not limited to anticancer, antimicrobial, and enzyme inhibitory effects.

A Landscape of Related Compounds: Inferring Potential Activities

Our understanding of the potential of this compound derivatives is currently informed by the biological profiles of structurally similar compounds.

Anticancer Activity:

The nitropyridine moiety is a recurring motif in compounds exhibiting anticancer properties. For instance, various nitropyridine derivatives have been synthesized and shown to possess cytotoxic effects against different cancer cell lines.[1] The mechanism of action for some of these compounds is believed to involve the inhibition of critical cellular processes. While no specific anticancer data for this compound derivatives have been reported, the foundational nitropyridine structure suggests this as a promising avenue for investigation.

Antimicrobial Activity:

Similarly, the antimicrobial potential of nitropyridine-containing molecules has been documented.[1] The electron-withdrawing nature of the nitro group can contribute to the molecule's ability to interfere with microbial cellular processes. The combination of the chloro and methoxy groups on the this compound scaffold could further modulate this activity, potentially leading to derivatives with potent and selective antimicrobial effects against a range of pathogens.

Kinase Inhibition:

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine core is a common feature in many kinase inhibitors. The specific substitution pattern of this compound could allow for the design of derivatives that selectively target the ATP-binding site of specific kinases, thereby modulating their activity and impacting downstream signaling cascades.

Future Directions: A Call for Exploration

The conspicuous absence of in-depth research on this compound derivatives represents a significant opportunity for the drug discovery community. The following workflow is proposed for a systematic exploration of this chemical space.

Caption: Proposed workflow for the exploration of this compound derivatives.

Conclusion

The field of this compound derivatives is, at present, a veritable terra incognita in medicinal chemistry. The structural features of this scaffold, when viewed in the context of related bioactive molecules, strongly suggest a high probability of discovering novel compounds with significant therapeutic potential. This guide serves not as a comprehensive review of a well-established field, but rather as a call to action for researchers to embark on the synthesis and biological evaluation of this promising, yet underexplored, class of compounds. The systematic approach outlined here provides a roadmap for unlocking the potential of these derivatives and contributing to the development of the next generation of therapeutic agents.

References

An In-depth Technical Guide to 5-Chloro-2-methoxy-3-nitropyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 5-Chloro-2-methoxy-3-nitropyridine, a key heterocyclic building block in medicinal chemistry. This document details its synthesis, physicochemical properties, and its role as a crucial intermediate in the development of targeted therapeutics, particularly Janus kinase (JAK) and Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) inhibitors.

Core Compound Properties

| Property | Value | Source |

| CAS Number | 22353-52-2 | [1] |

| Molecular Formula | C₆H₅ClN₂O₃ | [2] |

| Molecular Weight | 188.57 g/mol | N/A |

| Appearance | Not specified, but likely a solid | [2][3][4] |

| Purity | ≥98% | N/A |

| Storage | Inert atmosphere, room temperature | N/A |

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic aromatic substitution of a chlorine atom in a dichloronitropyridine precursor with a methoxy group.

Experimental Protocol

Reaction: Synthesis of this compound[3][4][5]

-

Starting Material: 2,5-dichloro-3-nitropyridine (1.00 g, 5.2 mmol)

-

Reagent: Sodium methoxide (0.84 g, 16.6 mmol) in methanol (4 mL)

-

Solvent: Methanol (10 mL)

-

Procedure:

-

A solution of 2,5-dichloro-3-nitropyridine is prepared in methanol.

-

The sodium methoxide solution is added dropwise to the solution of the starting material.

-

The reaction mixture is stirred and heated to reflux.

-

After 7 hours, the mixture is cooled to room temperature.

-

The mixture is diluted with water, causing the product to precipitate.

-

The precipitate is filtered and washed with water to yield the final product.

-

Quantitative Data

Spectroscopic Data

| Data Type | Results | Source |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.64 (d, J = 2.4 Hz, 1H), 8.62 (d, J = 2.4 Hz, 1H), 4.03 (s, 3H) | [2] |

| ESI-MS (m/z) | 188.9 [M+H]⁺ | [2] |

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of complex heterocyclic compounds with therapeutic potential. Its primary application, as evidenced in the literature, is in the development of kinase inhibitors.

Role as an Intermediate in the Synthesis of JAK and MALT1 Inhibitors

The 3-nitro group of this compound can be readily reduced to an amine, which then serves as a handle for further molecular elaboration. This is a key step in the synthesis of various substituted pyridine backbones for kinase inhibitors.

Experimental Protocol: Reduction of the Nitro Group

-

Starting Material: this compound

-

Application: The resulting 5-Chloro-2-methoxypyridin-3-amine is a key intermediate in the synthesis of imidazo[1,2-b]pyridazine, imidazo[4,5-b]pyridine, and thiazolo-pyridine derivatives which have shown activity as JAK and MALT1 inhibitors.[2][3][4] These inhibitors are investigated for the treatment of a range of conditions including myeloproliferative disorders, transplant rejection, inflammatory diseases, and cancers.[2][3][4]

Visualized Workflows and Pathways

Synthesis of this compound

Caption: Synthetic pathway for this compound.

Role in the Synthesis of Bioactive Molecules

Caption: Role as an intermediate in inhibitor synthesis.

References

- 1. scribd.com [scribd.com]

- 2. WO2018020474A1 - Substituted thiazolo-pyridine compounds as malt1 inhibitors - Google Patents [patents.google.com]

- 3. WO2012069202A1 - Imidazo [1,2-b] pyridazine and imidazo [4,5-b] pyridine derivatives as jak inhibitors - Google Patents [patents.google.com]

- 4. WO2012160030A1 - Pyridin-2 (1h) -one derivatives useful as medicaments for the treatment of myeloproliferative disorders, transplant rejection, immune-mediated and inflammatory diseases - Google Patents [patents.google.com]

- 5. EP2527344A1 - Pyridin-2(1H)-one derivatives useful as medicaments for the treatment of myeloproliferative disorders, transplant rejection, immune-mediated and inflammatory diseases - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Chloro-2-methoxy-3-nitropyridine

Introduction

5-Chloro-2-methoxy-3-nitropyridine is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its structural motifs are present in a range of biologically active molecules. This document provides a detailed, three-step protocol for the synthesis of this compound, starting from the readily available 2-amino-5-chloropyridine. The synthesis involves diazotization, nitration, and methylation steps. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Overall Synthetic Scheme

The synthesis of this compound from 2-amino-5-chloropyridine is a multi-step process. The overall transformation is depicted in the workflow diagram below.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Chloro-2-hydroxypyridine

This step involves the diazotization of 2-amino-5-chloropyridine to form a diazonium salt, which is subsequently hydrolyzed to the corresponding hydroxypyridine.[1][2]

Materials:

-

2-amino-5-chloropyridine

-

Sodium nitrite (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Deionized water

-

Ice

-

Sodium hydroxide (NaOH) solution (10% w/v)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-amino-5-chloropyridine (1 equiv).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid (4 equiv) while maintaining the temperature below 10 °C.

-

In a separate beaker, dissolve sodium nitrite (1.1 equiv) in deionized water.

-

Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, stir the mixture at 0-5 °C for 1 hour.

-

Slowly and carefully pour the reaction mixture onto crushed ice.

-

Heat the resulting solution to 70-80 °C and maintain for 2 hours until nitrogen evolution ceases.

-

Cool the mixture to room temperature and neutralize to pH 7-8 with a 10% sodium hydroxide solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-chloro-2-hydroxypyridine.

Step 2: Synthesis of 5-Chloro-2-hydroxy-3-nitropyridine

This step involves the nitration of the hydroxypyridine intermediate.[3][4][5]

Materials:

-

5-chloro-2-hydroxypyridine

-

Concentrated sulfuric acid (H₂SO₄)

-

Fuming nitric acid (HNO₃)

-

Ice

-

Deionized water

Procedure:

-

In a clean and dry three-necked round-bottom flask, add 5-chloro-2-hydroxypyridine (1 equiv).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (3 equiv) with stirring.

-

Prepare a nitrating mixture by carefully adding fuming nitric acid (1.2 equiv) to concentrated sulfuric acid (2 equiv) at 0 °C.

-

Add the nitrating mixture dropwise to the solution of 5-chloro-2-hydroxypyridine, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The solid precipitate is collected by vacuum filtration.

-

Wash the solid with cold deionized water and dry under vacuum to obtain 5-chloro-2-hydroxy-3-nitropyridine.

Step 3: Synthesis of this compound

The final step is the methylation of the hydroxyl group to yield the target compound.[6][7]

Materials:

-

5-chloro-2-hydroxy-3-nitropyridine

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone

-

Deionized water

Procedure:

-

In a round-bottom flask, suspend 5-chloro-2-hydroxy-3-nitropyridine (1 equiv) and anhydrous potassium carbonate (2 equiv) in acetone.

-

Stir the suspension at room temperature for 15 minutes.

-

Add dimethyl sulfate (1.2 equiv) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Reactant | Molar Equiv. | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Amino-5-chloropyridine | 1.0 | NaNO₂, H₂SO₄ | Water | 0-5, then 70-80 | 3 | ~85% |

| 2 | 5-Chloro-2-hydroxypyridine | 1.0 | HNO₃, H₂SO₄ | - | 0-25 | 4 | ~90% |

| 3 | 5-Chloro-2-hydroxy-3-nitropyridine | 1.0 | (CH₃)₂SO₄, K₂CO₃ | Acetone | Reflux | 6 | ~80% |

Signaling Pathways and Logical Relationships

The diazotization reaction in Step 1 proceeds through the formation of a key diazonium salt intermediate. The mechanism is outlined below.

Caption: Mechanism of diazotization.

References

- 1. Reactions of N-heteroaromatic bases with nitrous acid. Part 5. Kinetics of the diazotisation of substituted 2-aminopyridine and 2-aminopyridine 1-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Diazotisation [organic-chemistry.org]

- 3. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Master's thesis - Dissertation [dissertationtopic.net]

- 4. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 5. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 6. Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

detailed experimental protocol for 5-Chloro-2-methoxy-3-nitropyridine synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 5-Chloro-2-methoxy-3-nitropyridine, a key intermediate in the development of pharmaceutical and agrochemical compounds. The protocol is based on the selective nucleophilic aromatic substitution of 2,5-dichloro-3-nitropyridine with sodium methoxide. This application note includes a step-by-step procedure, a summary of expected quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a valuable building block in organic synthesis. The presence of three distinct functional groups—a chloro group, a methoxy group, and a nitro group—on the pyridine ring allows for a variety of subsequent chemical transformations. The nitro group, in particular, activates the pyridine ring for nucleophilic substitution, facilitating the introduction of the methoxy group. This compound serves as a precursor for the synthesis of more complex molecules with potential biological activity.

Experimental Protocol

This protocol outlines the synthesis of this compound from 2,5-dichloro-3-nitropyridine via a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro group at the 3-position selectively activates the chloro group at the 2-position for substitution by the methoxide nucleophile.

Materials:

-

2,5-dichloro-3-nitropyridine

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 2,5-dichloro-3-nitropyridine (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material).

-

Addition of Sodium Methoxide: To the stirred solution, add sodium methoxide (1.0-1.2 eq) portion-wise at room temperature. If using a solution of sodium methoxide in methanol, add it dropwise. An exothermic reaction may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours or gently heat to reflux (approximately 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

-

Washing: Combine the organic extracts and wash sequentially with water and then with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and collect the filtrate.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 2,5-dichloro-3-nitropyridine | Commercially Available |

| Reagent | Sodium Methoxide | Commercially Available |

| Solvent | Methanol | Commercially Available |

| Product | This compound | - |

| Molecular Formula | C₆H₅ClN₂O₃ | - |

| Molecular Weight | 188.57 g/mol | - |

| Appearance | Expected to be a solid | Analogous compounds are solids |

| Yield | >80% (Expected) | Based on similar reactions |

| Melting Point | Not available | - |

| Purity (HPLC) | >95% after purification | - |

Experimental Workflow Diagram

Caption: Synthesis of this compound.

Application Notes and Protocols: 5-Chloro-2-methoxy-3-nitropyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methoxy-3-nitropyridine is a versatile trifunctional heterocyclic compound that serves as a valuable building block in medicinal chemistry. The strategic arrangement of its chloro, methoxy, and nitro substituents on the pyridine ring imparts distinct reactivity profiles, enabling its use as a key intermediate in the synthesis of complex molecular architectures with diverse biological activities. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the chloro and methoxy groups offer sites for further functionalization and influence the physicochemical properties of the resulting molecules. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of kinase inhibitors, specifically focusing on the construction of a 7-azaindole scaffold, a privileged core structure in many targeted therapies.

Application: Synthesis of 7-Azaindole Scaffolds for Kinase Inhibitors

The 7-azaindole (pyrrolo[2,3-b]pyridine) moiety is a prominent structural motif in a multitude of clinically approved and investigational kinase inhibitors. Its ability to mimic the purine core of ATP and engage in crucial hydrogen bonding interactions within the kinase hinge region makes it an ideal scaffold for designing potent and selective inhibitors. This compound serves as a strategic starting material for the construction of substituted 7-azaindoles. A key transformation involves the reduction of the nitro group to an amine, followed by cyclization to form the fused pyrrole ring.

Case Study: Synthetic Approach to a PERK Inhibitor Scaffold